molecular formula C3H9NOS B3198516 O-[2-(methylsulfanyl)ethyl]hydroxylamine CAS No. 101512-32-7

O-[2-(methylsulfanyl)ethyl]hydroxylamine

Cat. No.: B3198516
CAS No.: 101512-32-7
M. Wt: 107.18 g/mol
InChI Key: WAQMADQIOCFJRY-UHFFFAOYSA-N
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Description

O-[2-(methylsulfanyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C3H9NOS. It is known for its unique structure, which includes a hydroxylamine group attached to a 2-(methylsulfanyl)ethyl chain. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(methylsulfanyl)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar O-alkylation techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

O-[2-(methylsulfanyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The hydroxylamine group can participate in substitution reactions, forming new C-O or C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: O-alkylated or N-alkylated products.

Scientific Research Applications

O-[2-(methylsulfanyl)ethyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[2-(methylsulfanyl)ethyl]hydroxylamine involves its reactive hydroxylamine group, which can participate in nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in organic synthesis, the hydroxylamine group can act as a nucleophile, attacking electrophilic centers to form new bonds .

Comparison with Similar Compounds

Similar Compounds

  • O-(2-methylthioethyl)hydroxylamine
  • O-(2-ethylthioethyl)hydroxylamine
  • O-(2-propylthioethyl)hydroxylamine

Uniqueness

O-[2-(methylsulfanyl)ethyl]hydroxylamine is unique due to its specific combination of a hydroxylamine group with a 2-(methylsulfanyl)ethyl chain. This structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and research applications .

Biological Activity

O-[2-(methylsulfanyl)ethyl]hydroxylamine is a chemical compound characterized by its unique structure, which features a hydroxylamine group attached to a 2-(methylsulfanyl)ethyl chain. This compound has garnered attention for its potential applications in biological and medicinal chemistry due to its reactive properties and ability to participate in various chemical reactions.

The molecular formula of this compound is C₃H₉NOS. The compound's biological activity is largely attributed to its hydroxylamine group, which can undergo nucleophilic substitution and oxidation-reduction reactions. This reactivity allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Types of Reactions

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Hydroxylamine can be reduced to form amines.
  • Substitution : Participates in forming new C-O or C-N bonds.

1. Biochemical Probes

This compound is investigated as a biochemical probe due to its reactive hydroxylamine group. This property enables it to modify biomolecules, providing insights into biological processes and pathways.

2. Therapeutic Potential

Research indicates that this compound may have therapeutic applications, although specific studies focusing on its efficacy in treating diseases are still limited. The exploration of its potential as an antibacterial agent has been noted, suggesting that derivatives of hydroxylamines could combat drug-resistant bacteria .

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of various hydroxylamine derivatives, including this compound. Below is a summary of findings from notable research:

StudyCompound TestedBiological ActivityFindings
This compoundBiochemical probeInvestigated for reactivity with biomolecules
Hydroxylamine derivativesAntibacterial activityPotential against drug-resistant strains
Related hydroxamic acidsHDAC inhibitionSome derivatives showed promising HDAC inhibitory activity

Mechanistic Insights

The mechanism of action for this compound involves its ability to act as a nucleophile, allowing it to attack electrophilic centers in biological molecules. This interaction can lead to modifications that alter the function or activity of target proteins or nucleic acids.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

Compound NameStructureUnique Features
O-(2-methylthioethyl)hydroxylamineSimilar methylthio groupDifferent chain length
O-(2-ethylthioethyl)hydroxylamineEthyl instead of methyl groupVarying reactivity
O-(2-propylthioethyl)hydroxylaminePropyl chain additionAltered sterics

These comparisons highlight the unique properties of this compound, particularly in its reactivity and potential applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

O-(2-methylsulfanylethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c1-6-3-2-5-4/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQMADQIOCFJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-[2-(methylsulfanyl)ethyl]hydroxylamine
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